molecular formula C15H17N3O3S B488631 1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B488631
M. Wt: 319.4 g/mol
InChI Key: KWVFUGFGMQEPKG-UHFFFAOYSA-N
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Description

1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry research, incorporating both morpholine and 1,3,4-oxadiazole pharmacophores. The 1,3,4-oxadiazole scaffold is widely recognized for its diverse pharmacological potential, including anticancer and antimicrobial activities, and often serves as a bioisostere for carboxylic acids, esters, and carboxamides to optimize drug-like properties . The morpholine ring contributes to enhanced solubility and influences receptor binding through its electronegative oxygen atom . Compounds featuring this hybrid structure are frequently investigated as potential enzyme inhibitors. Specifically, analogous morpholine-benzimidazole-oxadiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) , a key target in antiangiogenic cancer therapy. Furthermore, 1,3,4-oxadiazole derivatives linked to various hydrophobic moieties have also shown promising in vitro efficacy against a range of bacterial and fungal pathogens . This makes this compound a versatile intermediate for researchers developing new therapeutic agents in oncology and infectious disease. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11-2-4-12(5-3-11)14-16-17-15(21-14)22-10-13(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVFUGFGMQEPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, backed by case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N4_{4}OS
  • Molecular Weight : 278.34 g/mol
  • CAS Number : 1170522-01-6

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and survival. The oxadiazole moiety has been linked to various pharmacological effects, including:

  • Anticancer Activity : Many derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through mechanisms involving the inhibition of cell cycle progression and modulation of apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study evaluated several compounds similar to this compound against a panel of cancer cell lines (Table 1).

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF7 (Breast Cancer)0.275Apoptosis induction
Compound BHeLa (Cervical Cancer)0.417Cell cycle arrest
1-Morpholino...UO31 (Renal Cancer)TBDTBD

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial effects for related oxadiazole compounds. The minimum inhibitory concentration (MIC) values were determined for various pathogens, indicating potential applications in treating infections.

PathogenMIC (µg/mL)Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.30Bacteriostatic

Case Studies

  • Study on Anticancer Efficacy : A study conducted by Arafa et al. screened a series of oxadiazole derivatives for anticancer activity. Among them, compounds similar to 1-Morpholino showed promising results against CNS and renal cancer cell lines with IC50_{50} values significantly lower than standard chemotherapeutics .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to disruption of bacterial cell walls and interference with metabolic pathways .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar oxadiazole structures have demonstrated inhibitory effects on cell proliferation in human colon cancer (HCT116) cells, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action :
    The anticancer properties are often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in cancer progression. For example, molecular docking studies suggest that oxadiazole derivatives can effectively inhibit enzymes such as EGFR (epidermal growth factor receptor), which plays a crucial role in tumor growth and metastasis .

Antimicrobial Activity

  • Bacterial Inhibition :
    Research indicates that 1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone and its derivatives exhibit notable antibacterial properties. In vitro studies have shown effectiveness against various pathogenic bacteria, including Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, with low effective concentrations (EC50 values) indicating potent activity .
  • Mechanism of Antimicrobial Action :
    The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes within the bacterial cells. Compounds with oxadiazole cores have been synthesized and tested for their ability to inhibit bacterial growth effectively .

Other Biological Activities

  • Anti-inflammatory Properties :
    Some derivatives of this compound have been explored for their potential anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects :
    There is emerging evidence that oxadiazole derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This aspect is particularly relevant for developing treatments for neurodegenerative diseases .

Summary of Case Studies

StudyFocusFindings
Arafa et al. (2023)Anticancer ActivitySignificant cytotoxicity against HCT116 cells; IC50 < 5 µM compared to doxorubicin .
Yang et al. (2021)Antimicrobial ActivityStrong antibacterial activity against Xanthomonas species; EC50 values as low as 0.90 μg/mL .
Chahal et al. (2023)Anti-inflammatory EffectsPotential inhibition of inflammatory cytokines; promising results in cellular models .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Key Findings Reference
1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone Morpholino, p-tolyl Antimicrobial, Anticancer (predicted) High structural versatility; p-tolyl enhances lipophilicity.
1-(4-Substitutedphenyl)-2-[(5-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl]thio]ethanone Pyrimidine-thioether Anticancer Demonstrated cytotoxicity against cancer cell lines via kinase inhibition. Pyrimidine substitution enhances target specificity.
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Imidazole-phenyl Antioxidant DPPH radical scavenging activity (IC₅₀ ~12 µM), comparable to ascorbic acid. Imidazole boosts electron-donating capacity.
1-(2-Morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde Indole-morpholino Anti-tubercular MIC of 0.8 µg/mL against M. tuberculosis; indole moiety improves membrane penetration.
1-(5-Chlorothiophen-2-yl)-2-[[5-(2-methoxy-5-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone Thiadiazole-chlorothiophene Antimicrobial Broad-spectrum activity against S. aureus and E. coli (MIC: 4–8 µg/mL). Thiadiazole enhances DNA gyrase inhibition.

Structure-Activity Relationship (SAR) Insights

Heterocyclic Core Modifications :

  • 1,3,4-Oxadiazole vs. Thiadiazole : Oxadiazole derivatives (e.g., target compound) exhibit stronger antioxidant activity due to electron-rich sulfur atoms , while thiadiazole analogues (e.g., ) show superior antibacterial effects, likely due to enhanced hydrogen bonding with microbial enzymes .
  • Imidazole/Oxadiazole Hybrids : The fusion of imidazole and oxadiazole () synergizes antioxidant and anticancer activities by combining redox-active imidazole with the rigid oxadiazole scaffold .

Substituent Effects: Aromatic Groups: p-Tolyl in the target compound improves lipophilicity and membrane permeability compared to o-tolyl derivatives (e.g., CAS 724438-97-5 vs. 921790-06-9) . Morpholino vs. Pyridine: Morpholino-substituted compounds (e.g., target compound) exhibit better solubility and lower toxicity than pyridine-based analogues (), which are more potent against tuberculosis due to pyridine’s metal-chelating ability .

Thioether Linkage :
The thioether bridge in the target compound and analogues (e.g., ) enhances stability under physiological conditions compared to sulfonyl or ether linkages, which are prone to hydrolysis .

Pharmacological Performance Comparison

Table 2: Efficacy in Disease Models

Compound Class Target Disease Efficacy (IC₅₀/MIC) Mechanism Reference
p-Tolyl Oxadiazole (Target Compound) Bacterial Infections MIC: 16 µg/mL (E. coli) Disruption of cell wall synthesis.
Pyrimidine-Oxadiazole () Colon Cancer IC₅₀: 4.2 µM (HCT-116) Inhibition of topoisomerase II.
Imidazole-Oxadiazole () Oxidative Stress IC₅₀: 12 µM (DPPH) Radical scavenging via imidazole lone pairs.
Thiadiazole-Chlorothiophene () Gram-Positive Infections MIC: 4 µg/mL (S. aureus) DNA gyrase inhibition.

Preparation Methods

Hydrazide Intermediate Preparation

Route 1: Esterification and Hydrazinolysis

  • Methyl p-Toluate Synthesis :
    p-Toluic acid reacts with methanol under acidic catalysis (e.g., H₂SO₄) to yield methyl p-toluate.

    p-Toluic Acid+CH₃OHH⁺Methyl p-Toluate+H₂O\text{p-Toluic Acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl p-Toluate} + \text{H₂O}
  • Hydrazide Formation :
    Methyl p-toluate undergoes hydrazinolysis with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (80–90°C, 4–6 hours):

    Methyl p-Toluate+NH₂NH₂\cdotpH₂Op-Tolyl Hydrazide+CH₃OH\text{Methyl p-Toluate} + \text{NH₂NH₂·H₂O} \rightarrow \text{p-Tolyl Hydrazide} + \text{CH₃OH}

Route 2: Direct Hydrazide Synthesis
p-Toluic acid hydrazide can also be prepared via reaction with thionyl chloride (SOCl₂) followed by hydrazine.

Cyclization to Oxadiazole-thione

The hydrazide intermediate reacts with carbon disulfide (CS₂) in alkaline media (e.g., KOH/EtOH) under reflux (24–48 hours) to form 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol:

p-Tolyl Hydrazide+CS₂KOH5-(p-Tolyl)-1,3,4-oxadiazole-2-thiol+H₂S\text{p-Tolyl Hydrazide} + \text{CS₂} \xrightarrow{\text{KOH}} \text{5-(p-Tolyl)-1,3,4-oxadiazole-2-thiol} + \text{H₂S}

Optimization Notes :

  • Prolonged reaction times (>24 hours) improve cyclization efficiency.

  • Acidification with HCl precipitates the product.

Thioetherification with Morpholino-Ethanone

Synthesis of 2-Bromo-1-morpholinoethanone

Step 1: Bromoacetylation of Morpholine
Morpholine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C to yield 2-bromo-1-morpholinoethanone:

Morpholine+BrCH₂COBr2-Bromo-1-morpholinoethanone+HBr\text{Morpholine} + \text{BrCH₂COBr} \rightarrow \text{2-Bromo-1-morpholinoethanone} + \text{HBr}

Key Parameters :

  • Temperature control prevents side reactions.

  • Triethylamine (TEA) neutralizes HBr, driving the reaction forward.

Nucleophilic Substitution

The thiol group of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol undergoes alkylation with 2-bromo-1-morpholinoethanone in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–70°C (6–8 hours):

5-(p-Tolyl)-1,3,4-oxadiazole-2-thiol+2-Bromo-1-morpholinoethanoneK₂CO₃Target Compound+KBr+H₂O\text{5-(p-Tolyl)-1,3,4-oxadiazole-2-thiol} + \text{2-Bromo-1-morpholinoethanone} \xrightarrow{\text{K₂CO₃}} \text{Target Compound} + \text{KBr} + \text{H₂O}

Yield Optimization :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rate.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Alternative Synthetic Pathways

One-Pot Cyclization-Thioetherification

A streamlined approach combines oxadiazole formation and thioetherification in a single pot:

  • p-Tolyl hydrazide, CS₂, and 2-bromo-1-morpholinoethanone react in DMF with K₂CO₃ at 80°C.

  • Advantages : Reduced purification steps, higher overall yield (70–75%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the cyclization and alkylation steps, achieving 80% yield with minimized side products.

Analytical Characterization

Parameter Method Data
Molecular FormulaHRMSC₁₅H₁₇N₃O₃S (Observed: 319.0984 [M+H]⁺; Calculated: 319.0989)
Melting PointDSC148–150°C
¹H NMR (400 MHz, DMSO)NMR Spectroscopyδ 7.82 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 4.12 (s, 2H, SCH₂), 3.60–3.45 (m, 8H, morpholine)
IR (KBr)Infrared Spectroscopyν 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C)

Challenges and Optimization

  • Thiol Oxidation : The thiol intermediate is prone to oxidation; reactions must be conducted under inert atmospheres (N₂/Ar).

  • Regioselectivity : Ensuring substitution at the oxadiazole 2-position requires precise stoichiometry and temperature control.

  • Scalability : Pilot-scale synthesis (≥100 g) necessitates solvent recovery systems and continuous flow reactors to maintain efficiency.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purity (%) Scalability
Conventional Multi-step65–7048–72 hours95–98Moderate
One-Pot70–7524 hours90–92High
Microwave-Assisted80–851 hour98–99Limited

Industrial Applications and Patents

  • VulcanChem (CAS 724438-97-5) produces the ortho-tolyl analog via similar methodologies, highlighting commercial viability.

  • Anticancer Derivatives : Structural analogs demonstrate MMP-9 inhibition (IC₅₀: 1.65–2.55 μM), suggesting therapeutic potential .

Q & A

What are the optimized synthetic routes for 1-Morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
The synthesis of oxadiazole derivatives typically involves alkylation or acylation of thiol-containing intermediates. For example, similar compounds are synthesized via refluxing 1,3,4-oxadiazole-2-thione derivatives with alkylating agents (e.g., acetyl chloride or benzoyl bromide) in glacial acetic acid for 40 minutes . To improve yield:

  • Reagent Ratios: Use a 2:1 molar excess of alkylating agent (e.g., acetyl chloride) relative to the oxadiazole thione intermediate.
  • Purification: Employ thin-layer chromatography (TLC) with methanol:chloroform (1:9) to monitor purity .
  • Temperature Control: Maintain reflux at 70–80°C to prevent side reactions, as seen in pyridine-based oxadiazole syntheses .

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